![molecular formula C13H19NO6S B2437572 3-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid CAS No. 445298-45-3](/img/structure/B2437572.png)
3-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid” is a chemical compound with the CAS Number: 445298-45-3 . It has a molecular weight of 317.36 . The IUPAC name for this compound is 3-{[bis(2-methoxyethyl)amino]sulfonyl}benzoic acid .
Molecular Structure Analysis
The InChI code for “3-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid” is 1S/C13H19NO6S/c1-19-8-6-14(7-9-20-2)21(17,18)12-5-3-4-11(10-12)13(15)16/h3-5,10H,6-9H2,1-2H3,(H,15,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“3-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Functionalization:
- 1,3-Bis(trifluoromethyl)benzene was metalated and carboxylated to give 2,6-bis(trifluoromethyl)benzoic acid. This process involved various transformations, such as the production of benzoyl fluoride, benzyl alcohol, benzaldehyde, and methoxy-benzoic acid derivatives (Dmowski & Piasecka-Maciejewska, 1998).
Biological Activities:
- Novel prenylated benzoic acid derivatives were isolated from Piper aduncum leaves, exhibiting antimicrobial and molluscicidal activities. These compounds include various methoxybenzoate derivatives, highlighting the biological significance of benzoic acid derivatives (Orjala et al., 1993).
Material Science and Filtration:
- Novel sulfonated thin-film composite nanofiltration membranes were developed using sulfonated aromatic diamine monomers. These membranes showed enhanced water flux and dye rejection, demonstrating the application of sulfonated benzoic acid derivatives in advanced filtration technologies (Liu et al., 2012).
Organic Chemistry and Synthesis:
- Bis(2-methoxyethyl)aminosulfur trifluoride was identified as a broad-spectrum deoxofluorinating agent, effective in various organic transformations. This highlights its utility in the synthesis of complex molecules, potentially including benzoic acid derivatives (Lal et al., 1999).
Pharmaceutical Research:
- New antioxidant bromophenols synthesized from benzoic acids showed significant activities against metabolic enzymes. These findings suggest the potential of benzoic acid derivatives in developing new pharmaceutical agents (Öztaşkın et al., 2017).
Inorganic Chemistry and Complexes:
- Schiff base ligands derived from 3,4-diaminobenzoic acid and their metal complexes were synthesized and characterized. These complexes' properties may provide insights into the potential coordination chemistry of benzoic acid derivatives (Mohammadi et al., 2014).
Medical Research and Disease Treatment:
- Bismuth(III) complexes of substituted benzoic acids exhibited significant anti-Leishmanial activity, indicating the therapeutic potential of benzoic acid derivatives in treating diseases such as Leishmaniasis (Andrews et al., 2011).
Toxicology Studies:
- Assessment of the toxicity of various benzoic acid derivatives, including 2-methoxy-5-sulfamoylbenzoic acids, was conducted, indicating their impact on the hepatorenal system and overall toxicity levels (Gorokhova et al., 2020).
Luminescent Materials:
- Red iridium(III) complexes with benzoic acid derivatives were synthesized and showed promising application in OLEDs, demonstrating the potential of these compounds in optoelectronic devices (Su & Zheng, 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[bis(2-methoxyethyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO6S/c1-19-8-6-14(7-9-20-2)21(17,18)12-5-3-4-11(10-12)13(15)16/h3-5,10H,6-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDHUAAHZSDXPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=CC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

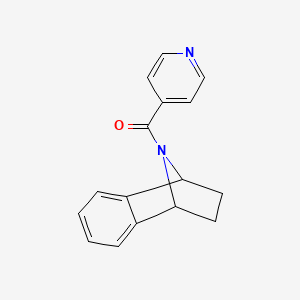
![N-[(3-Methoxy-1-methylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2437491.png)
![3-(1H-pyrrol-1-yl)-N-(4-(pyrrolidin-1-yl)benzyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2437493.png)
![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-ethoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2437497.png)
![(2E)-3-[N-(2,6-dichlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2437499.png)
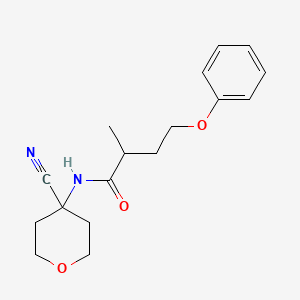
![1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2437503.png)
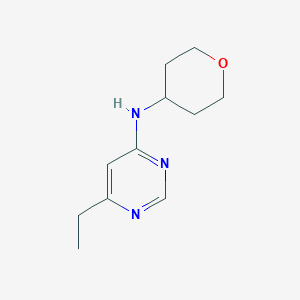
![2-Chloro-N-[1-(4-fluorophenyl)cyclobutyl]propanamide](/img/structure/B2437506.png)
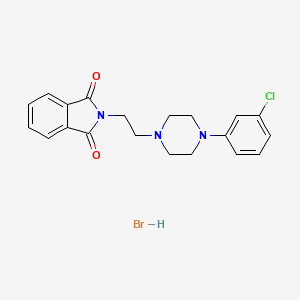
![6-Propyl-2-(3-tosylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2437508.png)
![5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2437509.png)
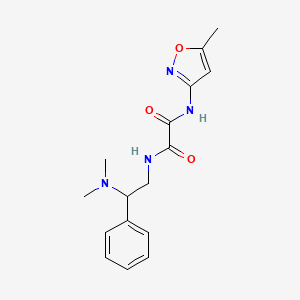
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methylbenzamide](/img/structure/B2437512.png)